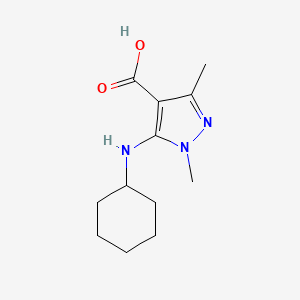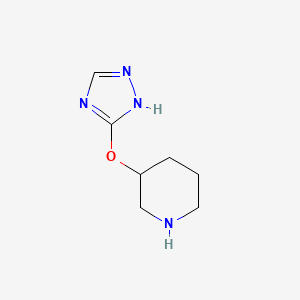![molecular formula C15H22O3S B13483615 [(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13483615.png)
[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate is a complex organic compound that features a cyclohexane ring substituted with a methyl group and a benzene ring substituted with a sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylcyclohexanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, influencing their activity and function. The cyclohexane ring provides structural stability, while the methyl groups can affect the compound’s hydrophobicity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylmethyl 4-methylbenzenesulfonate: Similar structure but lacks the methyl group on the cyclohexane ring.
4-Methylcyclohexylmethyl benzenesulfonate: Similar structure but lacks the methyl group on the benzene ring.
Uniqueness
[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate is unique due to the specific placement of the methyl groups, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H22O3S |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
(4-methylcyclohexyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H22O3S/c1-12-3-7-14(8-4-12)11-18-19(16,17)15-9-5-13(2)6-10-15/h5-6,9-10,12,14H,3-4,7-8,11H2,1-2H3 |
Clave InChI |
DYKVHSOKNGEQOM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)COS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


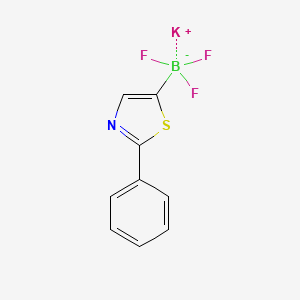
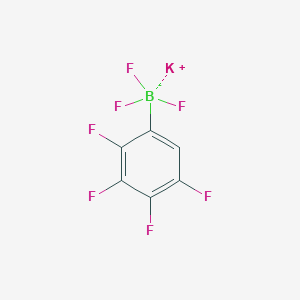
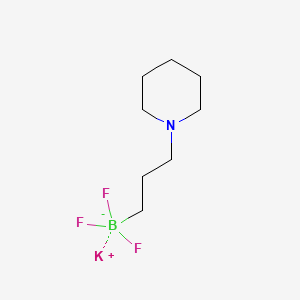
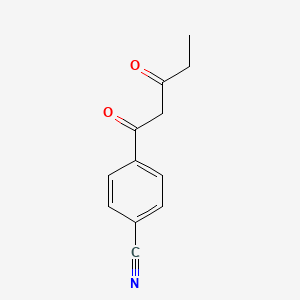
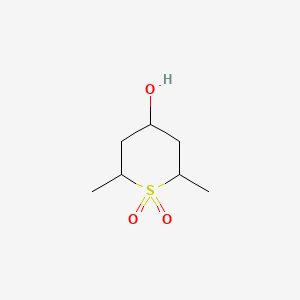
![Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483560.png)

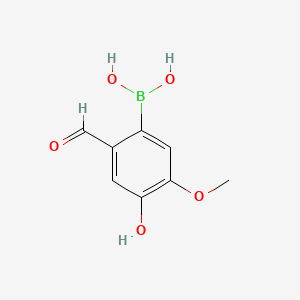
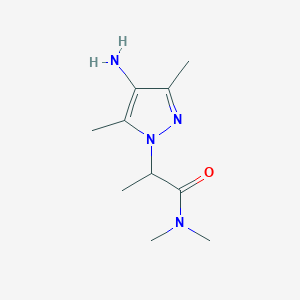
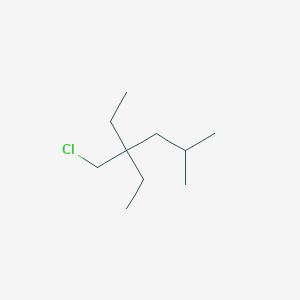
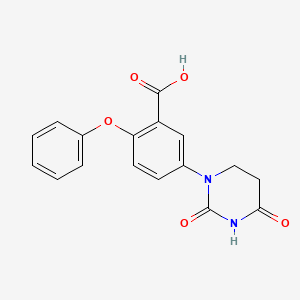
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid](/img/structure/B13483622.png)
